molecular formula C17H26ClN3O2S B501558 1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine CAS No. 890604-84-9

1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

Cat. No.: B501558
CAS No.: 890604-84-9
M. Wt: 371.9g/mol
InChI Key: BCWIVBXADSWNQN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Sulfonylation: The piperazine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Substitution with Chlorinated Methylphenyl Group: The final step involves the nucleophilic substitution reaction where the sulfonylated piperazine reacts with 5-chloro-2-methylphenyl halides under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The chlorinated methylphenyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
  • 1-(4-Chlorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
  • 1-(5-Bromo-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O2S/c1-14-5-7-20(8-6-14)24(22,23)21-11-9-19(10-12-21)17-13-16(18)4-3-15(17)2/h3-4,13-14H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWIVBXADSWNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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